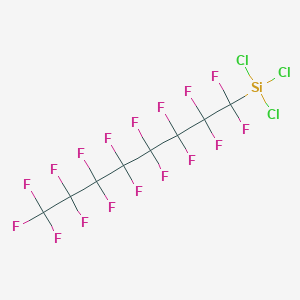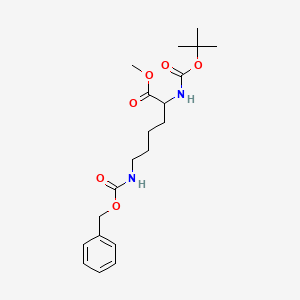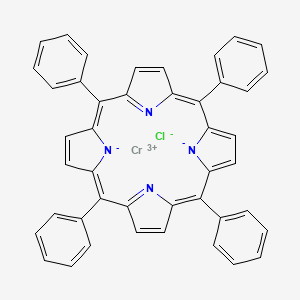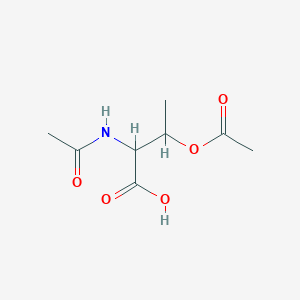
(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, a hydroxyl group on the third carbon, and a methyl group on the second carbon. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. One common method is the reaction of the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids with protecting groups under controlled conditions, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a solid support, is also common in industrial settings.
化学反应分析
Types of Reactions
®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a hydroxyl group.
Deprotection: Removal of the benzyloxycarbonyl group to yield the free amino acid.
科学研究应用
®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure-function relationships.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and enzyme inhibitors.
Industry: Applied in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other biologically active compounds.
作用机制
The mechanism of action of ®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions.
相似化合物的比较
Similar Compounds
(S)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Benzyloxycarbonyl-L-serine: Similar structure but with a different side chain.
N-Benzyloxycarbonyl-L-threonine: Similar structure with an additional methyl group on the side chain.
Uniqueness
®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both a benzyloxycarbonyl protecting group and a hydroxyl group. This combination of features makes it particularly useful in selective peptide synthesis and as an intermediate in the preparation of complex molecules.
属性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
(2R)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m1/s1 |
InChI 键 |
QPGOJGJGAWHTFS-GFCCVEGCSA-N |
手性 SMILES |
C[C@@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)




![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)




![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13397635.png)

